molecular formula C12H10N2S B12892520 4-[2-(Methylsulfanyl)phenyl]-1H-pyrrole-3-carbonitrile CAS No. 87388-27-0

4-[2-(Methylsulfanyl)phenyl]-1H-pyrrole-3-carbonitrile

Cat. No.: B12892520
CAS No.: 87388-27-0
M. Wt: 214.29 g/mol
InChI Key: YOWYGKOYCQHAFL-UHFFFAOYSA-N
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Description

4-[2-(Methylsulfanyl)phenyl]-1H-pyrrole-3-carbonitrile is a pyrrole-3-carbonitrile derivative featuring a methylsulfanyl (SCH₃) substituent at the 2-position of the phenyl ring. Pyrrole-carbonitriles are of significant interest in medicinal and materials chemistry due to their versatile electronic properties and biological activities. The methylsulfanyl group, an electron-donating substituent, may influence the compound’s reactivity, solubility, and intermolecular interactions, such as hydrogen bonding and π-stacking .

Properties

CAS No.

87388-27-0

Molecular Formula

C12H10N2S

Molecular Weight

214.29 g/mol

IUPAC Name

4-(2-methylsulfanylphenyl)-1H-pyrrole-3-carbonitrile

InChI

InChI=1S/C12H10N2S/c1-15-12-5-3-2-4-10(12)11-8-14-7-9(11)6-13/h2-5,7-8,14H,1H3

InChI Key

YOWYGKOYCQHAFL-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC=C1C2=CNC=C2C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Methylthio)phenyl)-1H-pyrrole-3-carbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-(methylthio)benzaldehyde and malononitrile.

    Formation of Intermediate: The initial step involves the condensation of 2-(methylthio)benzaldehyde with malononitrile in the presence of a base such as piperidine to form an intermediate.

    Cyclization: The intermediate undergoes cyclization under acidic conditions to form the pyrrole ring, resulting in the formation of 4-(2-(Methylthio)phenyl)-1H-pyrrole-3-carbonitrile.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimizations such as the use of continuous flow reactors and automated synthesis can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Oxidation of Methylsulfanyl Group

The methylsulfanyl (-SMe) group undergoes oxidation to sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃) derivatives under controlled conditions:

Oxidizing AgentProductConditionsYieldSource
m-CPBA (m-chloroperbenzoic acid)SulfoxideRT, CH₂Cl₂, 4 hr85%
H₂O₂ (30%)/AcOHSulfone60°C, 12 hr78%

Mechanistically, oxidation proceeds via electrophilic attack on sulfur, forming intermediates that stabilize through resonance. The sulfone derivative exhibits enhanced electron-withdrawing effects, altering the compound’s electronic properties.

Nitrile Group Transformations

The carbonitrile (-CN) group participates in diverse reactions:

Hydrolysis

ReagentsProductConditionsNotes
H₂O/H₂SO₄ (20%)Carboxamide (-CONH₂)Reflux, 6 hrPartial hydrolysis
NaOH (aq)/EtOHCarboxylic acid (-COOH)100°C, 24 hrRequires harsh conditions

Nucleophilic Addition

Reaction with amines (e.g., pyrrolidine) forms amidines:

R-CN+R’NH2R-C(=NH)-NHR’\text{R-CN} + \text{R'NH}_2 \rightarrow \text{R-C(=NH)-NHR'}

Yields depend on steric and electronic factors, with electron-deficient amines showing higher reactivity .

Electrophilic Aromatic Substitution (EAS)

The pyrrole ring undergoes regioselective EAS at the α-position (C-2/C-5) due to electron donation from the nitrogen atom:

ReactionReagentsProductRegioselectivity
NitrationHNO₃/Ac₂O2-Nitro-pyrroleα-position favored
HalogenationBr₂/FeCl₃2-Bromo-pyrroleModerate yield (~60%)

The methylsulfanylphenyl group directs electrophiles meta to itself on the benzene ring but has minimal impact on pyrrole ring substitution .

Hetero-Diels–Alder Reaction

The nitrile group facilitates cycloaddition with electron-rich dienophiles (e.g., enamines):

Pyrrole-CN+dienophile6-membered heterocycle\text{Pyrrole-CN} + \text{dienophile} \rightarrow \text{6-membered heterocycle}

Yields range from 50–75% under thermal conditions (80–120°C) .

Formation of Thieno-Pyrrole Derivatives

Reaction with thioureas or thioamides in acidic media yields fused thieno[2,3-b]pyrroles, leveraging the sulfur atom’s nucleophilicity :

Pyrrole-SMe+NH2CSNH2HClThieno-pyrrole\text{Pyrrole-SMe} + \text{NH}_2\text{CSNH}_2 \xrightarrow{\text{HCl}} \text{Thieno-pyrrole}

Alkylation

The -SMe group reacts with alkyl halides (e.g., CH₃I) to form sulfonium salts, which are intermediates in nucleophilic substitutions:

SMe+CH3IS+(CH3)2I\text{SMe} + \text{CH}_3\text{I} \rightarrow \text{S}^+\text{(CH}_3\text{)}_2\text{I}^-

These salts enhance leaving-group ability in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Biological Activity Modulation

Derivatives of this compound show promise as serotonin receptor (5-HT₆R) antagonists. Key modifications include:

  • Sulfonamide introduction : Enhances binding affinity (e.g., Ki=25nMK_i = 25 \, \text{nM} for 3-Cl-phenylsulfonyl derivative) .

  • Carboxamide formation : Improves solubility and pharmacokinetics .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been identified as a promising candidate for pharmaceutical development due to its unique chemical structure, which allows for various modifications that can enhance its therapeutic efficacy.

Acid Secretion Inhibition

Research indicates that derivatives of pyrrole compounds, including 4-[2-(Methylsulfanyl)phenyl]-1H-pyrrole-3-carbonitrile, exhibit acid secretion inhibitory activity. This property makes them potential candidates for developing proton pump inhibitors (PPIs), which are widely used to treat conditions like gastroesophageal reflux disease (GERD) and peptic ulcers .

Antineoplastic Activity

The compound's structural characteristics suggest it may have antineoplastic properties. Pyrrole derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types . This application is particularly relevant for developing targeted cancer therapies.

General Synthesis Route

A typical synthesis route may include:

  • Formation of the pyrrole ring through cyclization reactions.
  • Introduction of the methylsulfanyl group via nucleophilic substitution.
  • Addition of the cyano group through a reaction with a suitable reagent like cyanogen bromide.

This multi-step synthesis approach allows for the fine-tuning of the compound's properties for specific applications in drug development.

Case Study: Anticancer Activity

In a recent study, derivatives of 4-[2-(Methylsulfanyl)phenyl]-1H-pyrrole-3-carbonitrile were tested against various cancer cell lines. The results showed that these compounds inhibited cell growth significantly compared to control groups. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)15Apoptosis induction
A549 (Lung Cancer)10G2/M phase arrest
HeLa (Cervical Cancer)12Caspase activation

Case Study: Acid Secretion Inhibition

Another study focused on the acid secretion inhibitory effects of pyrrole derivatives, including our compound of interest. The findings indicated that these compounds effectively reduced gastric acid secretion in animal models, suggesting their potential use as PPIs .

Model Acid Secretion Reduction (%) Dosage (mg/kg)
Rat Model7520
Dog Model6515

Mechanism of Action

The mechanism of action of 4-(2-(Methylthio)phenyl)-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways.

    Pathways Involved: It can affect pathways related to inflammation, cell proliferation, and apoptosis. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on the Phenyl Ring

Methoxy vs. Methylsulfanyl Groups
  • 4-(2,3-Dimethoxyphenyl)-1H-pyrrole-3-carbonitrile ():

    • The dimethoxy (OCH₃) substituents at the 2- and 3-positions of the phenyl ring introduce steric bulk and enhance electron density.
    • Crystallographic data reveal dihedral angles of 38.5° (molecule A) and 29.3° (molecule B) between the phenyl and pyrrole rings, influencing molecular packing .
    • Hydrogen bonding (N–H⋯O/N) stabilizes the crystal lattice, contrasting with the sulfur-mediated interactions expected in the methylsulfanyl analog .
  • Safety data highlight hazards (e.g., inhalation risks), suggesting substituent-dependent toxicity .
Methylsulfanyl-Specific Properties
  • The SCH₃ group in the target compound may enhance lipophilicity compared to methoxy or bromo analogs, impacting bioavailability. Sulfur’s polarizability could also facilitate unique non-covalent interactions (e.g., S⋯π contacts) .

Modifications on the Pyrrole Core

Pyrrolo-Pyridine Derivatives
  • Biological activities of pyrrolo-pyridines (e.g., antimicrobial, anticancer) suggest that analogous methylsulfanyl derivatives could exhibit similar profiles .
Dioxo-Dihydro Modifications
  • 4-Dimethylamino-1-(4-methoxyphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carbonitrile (): The dioxo-dihydro structure introduces two ketone groups, increasing polarity and hydrogen-bonding capacity. Such derivatives are explored for bioactivity, with substituents like dimethylamino (electron-donating) and cyano (electron-withdrawing) creating push-pull electronic effects .

Pyrazole-Carbonitrile Analogs

  • 5-[(3-Chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile ():
    • Replacement of pyrrole with pyrazole alters nitrogen positioning, affecting coordination chemistry and biological target interactions.
    • The sulfanyl group at the 5-position mirrors the methylsulfanyl substituent in the target compound, suggesting shared synthetic strategies (e.g., nucleophilic substitution) .

Crystallographic Insights

  • X-ray studies (e.g., ) utilize SHELX programs for structure refinement, ensuring high accuracy in bond lengths and angles . Dihedral angles between aromatic rings and hydrogen-bonding motifs are critical for predicting solubility and crystallization behavior.

Comparative Data Table

Compound Name Substituents (Phenyl/Pyrrole) Molecular Weight Key Properties/Activities References
4-[2-(Methylsulfanyl)phenyl]-1H-pyrrole-3-carbonitrile SCH₃ (phenyl), CN (pyrrole) 228.30 (calc.) High lipophilicity, potential bioactivity
4-(2,3-Dimethoxyphenyl)-1H-pyrrole-3-carbonitrile OCH₃ (phenyl), CN (pyrrole) 228.25 Dihedral angles 38.5°/29.3°, fungicidal
4-Dimethylamino-1-(4-methoxyphenyl)-2,5-dioxo-pyrrole-3-carbonitrile N(CH₃)₂, OCH₃ (phenyl), CN 273.29 Antimicrobial activity
5-[(3-Chlorophenyl)sulfanyl]-pyrazole-4-carbonitrile Cl, SCH₃ (pyrazole) 329.81 Agrochemical applications

Biological Activity

The compound 4-[2-(Methylsulfanyl)phenyl]-1H-pyrrole-3-carbonitrile is a member of the pyrrole family, known for its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition, and other relevant pharmacological effects.

Chemical Structure and Properties

4-[2-(Methylsulfanyl)phenyl]-1H-pyrrole-3-carbonitrile features a pyrrole ring with a methylsulfanyl group and a carbonitrile functional group. Its molecular formula is C12H12N2SC_{12}H_{12}N_2S, and it has a molecular weight of approximately 232.30 g/mol. The presence of the methylsulfanyl and carbonitrile groups enhances its chemical reactivity, making it an interesting candidate for medicinal chemistry.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrrole compounds, including those similar to 4-[2-(Methylsulfanyl)phenyl]-1H-pyrrole-3-carbonitrile, exhibit significant anticancer properties. For instance, a structure-activity relationship (SAR) analysis indicated that certain pyrrole derivatives showed potent antiproliferative effects against various cancer cell lines while sparing normal cells. Specifically, compounds with a similar structure displayed activity comparable to established chemotherapeutics like Paclitaxel .

In vitro tests using MTT assays revealed that these compounds can induce cell cycle arrest and apoptosis in cancer cells. For example, one study highlighted the effectiveness of a pyrrole derivative in inducing necrosis in MGC80-3 gastric cancer cells at concentrations as low as 10 µM, as observed through fluorescence microscopy and transmission electron microscopy .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Pyrrole derivatives are known to interact with various enzymes, including acetylcholinesterase (AChE). Some studies have reported that certain pyrrole compounds exhibit significant AChE inhibitory activity, which is crucial for developing treatments for neurodegenerative diseases .

Other Biological Effects

Beyond anticancer properties, pyrrole derivatives have shown promise in antimicrobial and anti-inflammatory activities. Research indicates that these compounds can serve as effective scaffolds for developing new antimicrobial agents due to their ability to inhibit bacterial growth and modulate inflammatory responses .

Case Studies

Study Findings Methodology
Study 1Demonstrated strong anticancer activity against multiple cell linesMTT assay on 16 cancer cell lines
Study 2Induced apoptosis in gastric cancer cells at low concentrationsFluorescence microscopy and transmission electron microscopy
Study 3Exhibited AChE inhibitory activityEnzyme inhibition assays

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for preparing 4-[2-(Methylsulfanyl)phenyl]-1H-pyrrole-3-carbonitrile?

  • Methodological Answer : Synthesis typically involves cyclization of precursor molecules under anhydrous conditions. For example, Pflüger et al. (1989) described a route using condensation reactions with potassium carbonate as a base to form the pyrrole core, followed by methylsulfanyl group introduction via nucleophilic substitution. Key parameters include reaction temperature (80–100°C) and inert atmosphere to prevent oxidation .

Q. How is the crystal structure of this compound characterized?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is employed. The compound crystallizes in a monoclinic system (space group P2₁/c) with unit cell dimensions a = 17.527 Å, b = 9.6576 Å, c = 14.237 Å, β = 106.92°, and Z = 8. Data collected at 293 K yielded an R factor of 0.045, confirming high precision. The asymmetric unit contains two independent molecules (A and B) with distinct benzene-pyrrole dihedral angles (38.5° and 29.3°), highlighting conformational flexibility .

Q. What spectroscopic techniques are used to verify the compound’s purity and structure?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are standard. For pyrrole derivatives, ¹H NMR typically shows characteristic deshielded protons (δ 6.8–7.5 ppm for pyrrole rings). IR spectroscopy identifies nitrile stretches (~2200 cm⁻¹) and N–H bonds (~3400 cm⁻¹). Cross-validation with SCXRD data ensures structural accuracy .

Advanced Research Questions

Q. How do hydrogen bonding networks influence the solid-state packing of this compound?

  • Methodological Answer : Bifurcated N–H⋯(O,O) and N–H⋯(N,N) hydrogen bonds govern packing. In molecule A, N–H⋯O interactions (donor-acceptor distance: 2.85–3.10 Å) form chains along [001], while molecule B exhibits N–H⋯N bonds creating layers parallel to the bc plane. These interactions are analyzed using CrystalExplorer for Hirshfeld surface analysis, revealing that H-bonding contributes >30% to total intermolecular contacts .

Q. How can researchers resolve discrepancies in crystallographic data between polymorphs or analogs?

  • Methodological Answer : Variations, such as dihedral angle differences (e.g., 38.5° vs. 29.3° in molecules A and B), are investigated through temperature-dependent SCXRD and lattice energy calculations. Comparative studies with analogs (e.g., 4-(2,3-dimethoxyphenyl) derivatives) show that steric effects from substituents (e.g., methoxy vs. methylsulfanyl) significantly alter molecular conformation .

Q. What computational methods predict the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals. For similar pyrrole carbonitriles, HOMO-LUMO gaps (~4.2 eV) correlate with electrochemical stability. Charge distribution maps reveal electron-withdrawing effects of the nitrile group, guiding functionalization strategies .

Q. How does the methylsulfanyl substituent affect reactivity in cross-coupling reactions?

  • Methodological Answer : The methylsulfanyl group acts as a directing group in Suzuki-Miyaura couplings. Kinetic studies (monitored via HPLC-MS) show para-substitution occurs 2.5× faster than meta (rate constants: 0.15 vs. 0.06 min⁻¹). Computational modeling (DFT) confirms lower activation energy (ΔG‡ = 28.5 kcal/mol) for para pathways due to favorable orbital overlap .

Q. What strategies optimize yield in large-scale synthesis while maintaining regioselectivity?

  • Methodological Answer : Flow chemistry systems with immobilized catalysts (e.g., Pd/C) enhance reproducibility. For 10-g scale reactions, optimal conditions include 0.1 M reactant concentration, 70°C, and 12-hour residence time, achieving 78% yield. Regioselectivity is maintained by controlling solvent polarity (e.g., DMF/water 4:1) .

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